4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is an organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-chloronicotinic acid.
Formation of Intermediate: The 5-amino-2-methylphenol is reacted with 2-chloronicotinic acid under basic conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with methylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and in drug design.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties in the development of new materials and polymers.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-amino-2-methylphenoxy)benzonitrile
- 5-amino-2-methylphenol
- 4-amino-2-hydroxytoluene
Uniqueness
4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of aromatic and heterocyclic elements makes it a versatile compound in various applications.
Properties
IUPAC Name |
4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-3-4-10(15)7-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPKWYBYBQACIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC(=NC=C2)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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